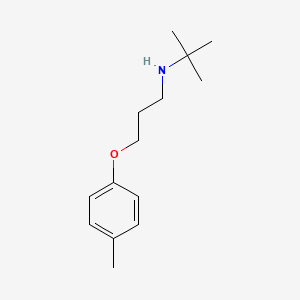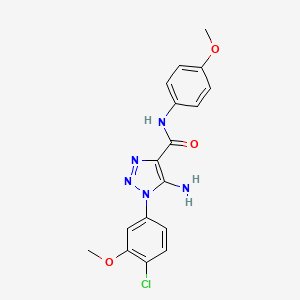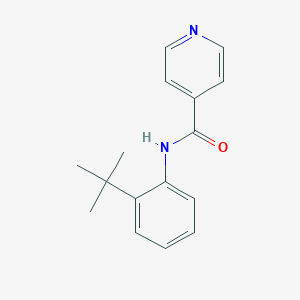
N-(tert-butyl)-3-(4-methylphenoxy)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(4-methylphenoxy)-1-propanamine, commonly known as Bupropion, is a medication that is widely used for treating depression, seasonal affective disorder, and smoking cessation. This drug was first synthesized in the late 1960s and was approved by the US Food and Drug Administration (FDA) in 1985. Bupropion is a highly effective drug that has shown promising results in treating various medical conditions.
作用機序
The exact mechanism of action of Bupropion is not fully understood. However, it is believed that Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that play a critical role in regulating mood. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which is why it is effective in treating smoking cessation.
Biochemical and Physiological Effects:
Bupropion has several biochemical and physiological effects on the body. It increases the levels of dopamine and norepinephrine in the brain, which helps regulate mood. Bupropion also reduces the cravings for nicotine, making it easier for people to quit smoking. Bupropion has been shown to have a low potential for abuse and addiction, making it a safer alternative to other antidepressant drugs.
実験室実験の利点と制限
Bupropion has several advantages for lab experiments. It has a long half-life, which makes it easier to study its effects over a prolonged period. Bupropion is also relatively stable, making it easier to store and transport. However, Bupropion has some limitations for lab experiments. It is not water-soluble, which makes it challenging to administer to test subjects. Bupropion also has some side effects, such as dry mouth, headache, and nausea, which can affect the results of lab experiments.
将来の方向性
There are several future directions for Bupropion. One area of research is exploring its potential use in treating other medical conditions, such as ADHD, bipolar disorder, and obesity. Another area of research is studying the long-term effects of Bupropion on the brain and body. Researchers are also exploring the possibility of developing new drugs that are based on the structure of Bupropion, which could have even greater efficacy and fewer side effects.
Conclusion:
Bupropion is a highly effective drug that has shown promising results in treating depression, seasonal affective disorder, and smoking cessation. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine. Bupropion has several advantages and limitations for lab experiments, and there are several future directions for research on this drug. Overall, Bupropion is a valuable tool in the treatment of various medical conditions and has the potential to help many people in the future.
合成法
The synthesis of Bupropion involves several steps. The first step involves the reaction of 4-methylphenol with tert-butylchloride in the presence of sodium hydride to form 4-tert-butylphenol. The second step involves the reaction of 4-tert-butylphenol with propionic anhydride in the presence of sulfuric acid to form N-(tert-butyl)-3-(4-tert-butylphenyl) propanamide. The final step involves the reaction of N-(tert-butyl)-3-(4-tert-butylphenyl) propanamide with methyl iodide in the presence of potassium carbonate to form N-(tert-butyl)-3-(4-methylphenoxy)-1-propanamine.
科学的研究の応用
Bupropion has been extensively studied for its effectiveness in treating depression, seasonal affective disorder, and smoking cessation. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), bipolar disorder, and obesity. Bupropion has shown promising results in these studies, making it a highly sought-after drug for treating various medical conditions.
特性
IUPAC Name |
2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12-6-8-13(9-7-12)16-11-5-10-15-14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYHQIGGWZIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)


![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)